molecular formula C17H26O3 B1234938 Majorynolide

Majorynolide

Cat. No. B1234938
M. Wt: 278.4 g/mol
InChI Key: UTOWQAHAPBYCHL-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Majorynolide is a natural product found in Persea major with data available.

Scientific Research Applications

Cytotoxic and Pesticidal Properties

Majorynolide has been identified as a compound with notable cytotoxic and pesticidal properties. Research conducted by Ma et al. (1989) on the EtOH extract of Persea major's bark revealed the isolation of majorynolide. This compound, along with its counterpart majorenolide, demonstrated moderate cytotoxicity and selective pesticidal activity. Such findings suggest potential applications of majorynolide in developing bioactive agents for pest control and possibly in cancer research, considering its cytotoxic characteristics (Ma et al., 1989).

properties

Product Name

Majorynolide

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

(3E)-3-dodec-11-ynylidene-5-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(14-18)20-17(15)19/h1,12,16,18H,3-11,13-14H2/b15-12+

InChI Key

UTOWQAHAPBYCHL-NTCAYCPXSA-N

Isomeric SMILES

C#CCCCCCCCCC/C=C/1\CC(OC1=O)CO

Canonical SMILES

C#CCCCCCCCCCC=C1CC(OC1=O)CO

synonyms

majorynolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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